molecular formula C4H2BrClO B12828968 2-Bromo-4-chlorofuran

2-Bromo-4-chlorofuran

Cat. No.: B12828968
M. Wt: 181.41 g/mol
InChI Key: KMOGNVAYAWSBAU-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorofuran is a halogenated derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom. The compound features bromine and chlorine substituents at the 2- and 4-positions of the furan ring, respectively. Halogenated furans are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science, due to their electron-deficient aromatic system, which facilitates electrophilic substitution and cross-coupling reactions1.

Properties

Molecular Formula

C4H2BrClO

Molecular Weight

181.41 g/mol

IUPAC Name

2-bromo-4-chlorofuran

InChI

InChI=1S/C4H2BrClO/c5-4-1-3(6)2-7-4/h1-2H

InChI Key

KMOGNVAYAWSBAU-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Bromination and Chlorination of Aniline:

Industrial Production:: 2-Bromo-4-chloroaniline is produced on an industrial scale using the above synthetic route. Optimization of reaction conditions, safety protocols, and efficient workup procedures are essential for large-scale production.

Chemical Reactions Analysis

Reactivity::

    Substitution Reactions: 2-Bromo-4-chloroaniline readily undergoes nucleophilic substitution reactions due to the electron-donating effect of the amino group.

    Common Reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH), and other strong bases.

    Major Products: Substitution at the amino group results in various derivatives, such as 2-bromo-4-chlorophenol or 2-bromo-4-chlorotoluene.

Scientific Research Applications

2-Bromo-4-chloroaniline finds applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities (e.g., antimicrobial, antitumor).

    Medicine: Studied for its pharmacological properties.

    Industry: Employed in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The exact mechanism by which 2-bromo-4-chloroaniline exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets or pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physical Properties

  • Core Structure : Thiophene (sulfur-containing heterocycle) vs. furan (oxygen-containing). Sulfur’s larger atomic size and lower electronegativity compared to oxygen reduce aromaticity but enhance stability toward oxidation.
  • Boiling Point : 67–69 °C at 9 Torr (thiophene derivative) vs. furan derivatives (typically lower boiling points due to weaker dipole interactions).
  • Density : 1.844 g/cm³ (predicted), higher than most furan analogs (e.g., furan: 0.951 g/cm³).

4-Bromo-2-chloroaniline (C₆H₅BrClN)

Structural Features

  • Substitution Pattern: Bromine and chlorine at positions 4 and 2 on an aromatic amine.
  • Crystal Packing: Molecules form sheets via N–H⋯N and N–H⋯Br hydrogen bonds, unlike halogenated furans, which rely on weaker van der Waals interactions.

Chemical Behavior

  • The amine group enables participation in diazotization and azo-coupling reactions, whereas furans undergo electrophilic substitutions (e.g., halogenation, nitration).

2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)

Functional Group Influence

  • The ketone group in acetophenone derivatives facilitates nucleophilic additions (e.g., Grignard reactions), contrasting with furan’s electrophilic reactivity.
  • Applications : Used as a synthetic intermediate under controlled conditions, similar to halogenated furans in pharmaceutical manufacturing.

Bromochloromethane (CH₂BrCl)

Simpler Halogenated Alkanes

  • Volatility : Higher volatility (BP: 68 °C) compared to aromatic halogenated compounds.

Data Tables

Table 1. Physical Properties of Selected Halogenated Compounds

Compound Core Structure Boiling Point (°C) Density (g/cm³) Key Reactivity
2-Bromo-4-chlorofuran* Furan N/A N/A Electrophilic substitution, cross-coupling
4-Bromo-2-chlorothiophene Thiophene 67–69 (9 Torr) 1.844 Conductive polymer synthesis
4-Bromo-2-chloroaniline Aniline N/A N/A Diazotization, hydrogen bonding
Bromochloromethane Alkane 68 1.922 Ozone depletion

*Predicted properties based on furan analogs.

Table 2. Crystallographic Data Comparison

Compound R Factor wR Factor Crystal Packing Features
2-Bromo-4-chloro-6-[(E)-(2-CP)iminomethyl]phenol 0.032 0.077 Planar structure, weak H-bonding
4-Bromo-2-chloroaniline 0.033 0.081 Sheet formation via N–H⋯Br bonds

Key Research Findings

  • Synthetic Routes : Halogenated furans are typically synthesized via direct halogenation or cross-coupling, whereas thiophenes often require metal-catalyzed routes.
  • Safety : 4-Bromo-2-chlorothiophene requires strict handling as an intermediate, similar to furan derivatives, which may release toxic fumes upon decomposition.

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